molecular formula C25H35N5O4 B2898442 8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 941937-44-6

8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2898442
M. Wt: 469.586
InChI Key: ZZPDDZOZADUTPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed study of the steps, reagents, and conditions required to synthesize the compound. It would also include yield, purity, and optimization of the synthesis process.



Molecular Structure Analysis

This would involve studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and stability under various conditions.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Research on similar purine derivatives emphasizes innovative synthesis techniques, such as the use of different alkylamino substitutions to explore cardiovascular activities. For example, studies have investigated compounds for their electrocardiographic, antiarrhythmic, and hypotensive activity, alongside their adrenoreceptor affinities (Chłoń-Rzepa et al., 2004). These methodologies could be relevant for synthesizing and testing the biological activities of the compound .

Biological Activity and Potential Therapeutic Uses

  • The biological activities of structurally related compounds, such as their antitumor and vascular relaxing effects, have been explored. For instance, novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, have been synthesized and examined for their antitumor activity and vascular relaxing effects (Ueda et al., 1987). Such research indicates the potential therapeutic applications of purine derivatives in cancer treatment and cardiovascular diseases.

Material Science Applications

  • Some studies focus on the synthesis of new materials, such as segmented polyurethanes, using alkoxylated-ether diols derived from hydroquinone. These materials exhibit balanced properties, including good elongation, high modulus at rubbery plateau regions, high relative tensile strength, and thermal stability (Huang et al., 2015). While this research does not directly relate to the specific compound, it demonstrates the potential for purine derivatives in the development of new materials with advanced properties.

Safety And Hazards

This would involve studying the safety and potential hazards associated with the compound, including its toxicity, environmental impact, and handling precautions.


Future Directions

This would involve discussing potential future research directions, such as new applications of the compound, optimization of its synthesis, or further studies of its properties.


Please consult with a professional chemist or a relevant expert for more detailed and specific information.


properties

IUPAC Name

8-(azepan-1-yl)-7-[2-hydroxy-3-(5-methyl-2-propan-2-ylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O4/c1-16(2)19-10-9-17(3)13-20(19)34-15-18(31)14-30-21-22(28(4)25(33)27-23(21)32)26-24(30)29-11-7-5-6-8-12-29/h9-10,13,16,18,31H,5-8,11-12,14-15H2,1-4H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPDDZOZADUTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-(2-hydroxy-3-(2-isopropyl-5-methylphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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